REACTION_CXSMILES
|
[CH2:1]([CH:4]([CH2:9][C:10]#[CH:11])[C:5]([O:7]C)=[O:6])[C:2]#[CH:3].[OH-].[Na+].Cl>O>[CH2:1]([CH:4]([CH2:9][C:10]#[CH:11])[C:5]([OH:7])=[O:6])[C:2]#[CH:3] |f:1.2|
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Name
|
|
Quantity
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27.5 g
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Type
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reactant
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Smiles
|
C(C#C)C(C(=O)OC)CC#C
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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250 mL
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Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was cooled
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Type
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EXTRACTION
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Details
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extracted with t-butyl methyl ether
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Type
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WASH
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Details
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The organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CUSTOM
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Details
|
Solvent removal
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Name
|
|
Type
|
product
|
Smiles
|
C(C#C)C(C(=O)O)CC#C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |